molecular formula C14H9FO4 B567700 2-(2-Carboxyphenyl)-5-fluorobenzoic acid CAS No. 1355247-36-7

2-(2-Carboxyphenyl)-5-fluorobenzoic acid

Cat. No.: B567700
CAS No.: 1355247-36-7
M. Wt: 260.22
InChI Key: DNUOREFJMRMMKI-UHFFFAOYSA-N
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Description

2-(2-Carboxyphenyl)-5-fluorobenzoic acid is an aromatic compound that features both carboxylic acid and fluorine functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the carboxylic acid group allows for further chemical modifications, while the fluorine atom can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyphenyl)-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of a fluorinated benzene derivative with a carboxylated aromatic compound. The reaction typically requires a strong base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance reaction rates and yields while maintaining consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Carboxyphenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions or by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a carboxylic acid group and a fluorine atom on the aromatic ring.

Properties

IUPAC Name

2-(2-carboxyphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-8-5-6-10(12(7-8)14(18)19)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUOREFJMRMMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742762
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-36-7
Record name [1,1′-Biphenyl]-2,2′-dicarboxylic acid, 4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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